molecular formula C19H18N2O4 B2471069 N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 953013-77-9

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2471069
CAS No.: 953013-77-9
M. Wt: 338.363
InChI Key: MVQYAQFOLIQZJR-UHFFFAOYSA-N
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Description

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as monoamine oxidase (MAO), which play a critical role in neurological disorders . The compound may also interact with other biological targets, leading to its observed therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide include other isoxazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical properties. The presence of the methoxyphenyl group and the phenoxyacetamide moiety contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-17-9-5-6-14(10-17)18-11-15(21-25-18)12-20-19(22)13-24-16-7-3-2-4-8-16/h2-11H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQYAQFOLIQZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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